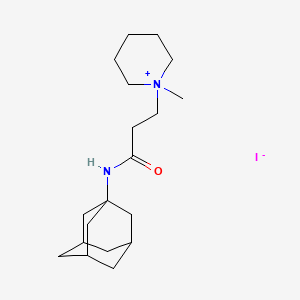
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is a compound that features an adamantane moiety, a piperidinium ring, and an iodide ion. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide typically involves the reaction of 1-adamantylamine with an appropriate piperidine derivative. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out under reflux conditions to ensure complete conversion. The iodide ion is introduced through the addition of an iodinating agent such as iodine or potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium hydroxide in polar solvents.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Secondary amines.
Substitution: Corresponding halide or hydroxide derivatives.
科学研究应用
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
作用机制
The mechanism of action of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The piperidinium ring can interact with various receptors or enzymes, modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological systems .
相似化合物的比较
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate
Uniqueness
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is unique due to its combination of an adamantane moiety with a piperidinium ring and an iodide ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
25517-18-4 |
|---|---|
分子式 |
C19H33IN2O |
分子量 |
432.4 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-3-(1-methylpiperidin-1-ium-1-yl)propanamide;iodide |
InChI |
InChI=1S/C19H32N2O.HI/c1-21(6-3-2-4-7-21)8-5-18(22)20-19-12-15-9-16(13-19)11-17(10-15)14-19;/h15-17H,2-14H2,1H3;1H |
InChI 键 |
DSGJDWZPZBHSAK-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCCCC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
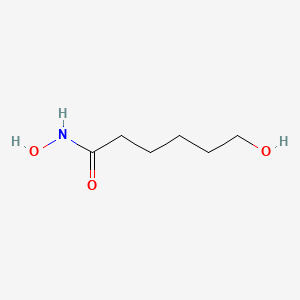
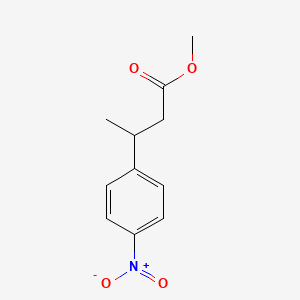
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
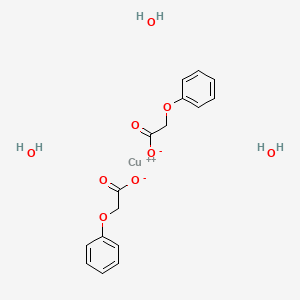
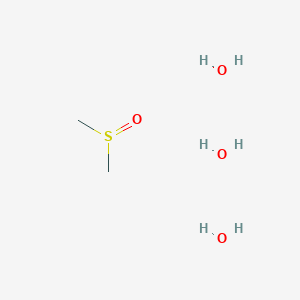
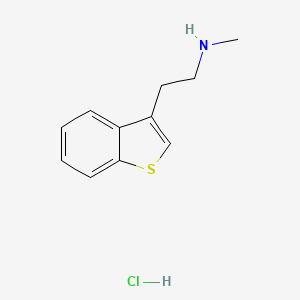
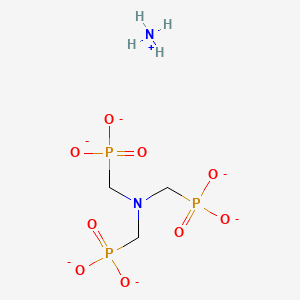
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
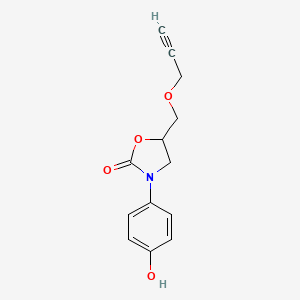
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
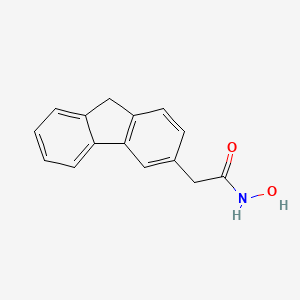
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
